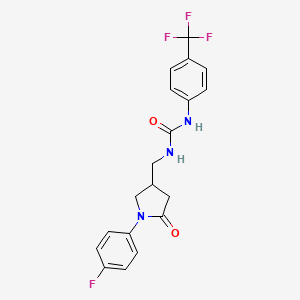

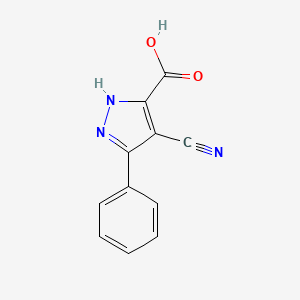

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, is a derivative of phenyl urea, which is a significant fragment in medicinal chemistry due to its biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related urea derivatives and their synthesis, structure-activity relationships, and biological evaluations, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of phenyl urea derivatives typically involves the optimization of various substituents to enhance in vitro potency. For instance, in the synthesis of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, over 40 analogues were prepared to study the structure-activity relationship, with changes made to stereochemistry, phenylethyl segment, urea portion, and phenoxyphenyl group . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives involved computer-aided design and was followed by the evaluation of their antiproliferative activity against various cancer cell lines . These methods could be analogous to the synthesis of the compound , suggesting a multi-step process involving careful design and optimization.

Molecular Structure Analysis

The molecular structure of phenyl urea derivatives is crucial in determining their activity as biological agents. The structure-activity relationship (SAR) studies mentioned in the papers indicate that small changes in the molecular structure can significantly impact the potency and selectivity of these compounds. For example, the most potent compounds in the study of neuropeptide Y5 receptor antagonists had IC50 values less than 0.1 nM, demonstrating the importance of precise structural modifications . The molecular structure analysis of the compound of interest would likely focus on the interactions between its functional groups and biological targets.

Chemical Reactions Analysis

The chemical reactions involving phenyl urea derivatives are typically centered around their role as antagonists in biological systems. For instance, selected analogues of trisubstituted phenyl urea derivatives were tested in a cellular assay measuring forskolin-induced cyclic AMP accumulation, where they acted as antagonists . The compound of interest, with its specific substituents, would likely undergo similar reactions in biological assays, contributing to its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl urea derivatives, such as solubility, stability, and reactivity, are essential for their practical application as medicinal agents. The papers do not provide specific details on these properties; however, they are generally inferred from the compound's structure and functional groups. For example, the presence of fluorine atoms in the compound of interest suggests increased stability and potential for strong binding interactions due to the electronegativity of fluorine .

Applications De Recherche Scientifique

Central Nervous System Agents

A study highlights the synthesis of a series of compounds, including those with structural elements similar to the mentioned compound, demonstrating anxiolytic activity and muscle-relaxant properties. This suggests potential applications in developing treatments for anxiety and muscle-related disorders (Rasmussen et al., 1978).

Pharmacological Effects on Feeding and Arousal

Research exploring the role of orexin-1 receptor mechanisms in compulsive food consumption indicates the significance of selective antagonism at orexin receptors. Compounds structurally related to the mentioned chemical were evaluated for their potential in treating binge eating and other eating disorders with a compulsive component, showing the importance of these compounds in neuropharmacology (Piccoli et al., 2012).

Fluorophosphorane Chemistry

A publication detailing the synthesis of heterocyclic fluorophosphoranes, including compounds analogous to the one , describes the preparation of these compounds and their potential applications in chemical synthesis and materials science. This showcases the compound's relevance in developing new chemical entities with unique properties (Dunmur & Schmutzler, 1971).

Synthesis of Active Metabolites

A study on the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors underscores the importance of compounds like the one mentioned in the development of cancer therapeutics. This research demonstrates how such compounds can be pivotal in synthesizing biologically active molecules that target specific pathways involved in cancer (Chen et al., 2010).

Hydrogel Formation and Material Science

Investigations into the rheology, morphology, and gelation of low molecular weight hydrogelators reveal the potential of compounds with urea functionalities in forming hydrogels. These hydrogels' physical properties can be tuned for various applications, including drug delivery systems and materials science (Lloyd & Steed, 2011).

Propriétés

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKINAWIINPQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)